molecular formula C18H39ClN2O B2899516 N-(4-Aminobutyl)tetradecanamide;hydrochloride CAS No. 123433-29-4

N-(4-Aminobutyl)tetradecanamide;hydrochloride

Cat. No.: B2899516
CAS No.: 123433-29-4
M. Wt: 334.97
InChI Key: AUCCEQQGKOGTRF-UHFFFAOYSA-N
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Description

N-(4-Aminobutyl)tetradecanamide hydrochloride is a synthetic organic compound characterized by a 14-carbon acyl chain (tetradecanamide) linked to a 4-aminobutyl group, with a hydrochloride counterion.

Properties

IUPAC Name

N-(4-aminobutyl)tetradecanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-17-14-13-16-19;/h2-17,19H2,1H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRGPYYILDVCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)tetradecanamide;hydrochloride typically involves the reaction of tetradecanoic acid with 1,4-diaminobutane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)tetradecanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Aminobutyl)tetradecanamide;hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of cell signaling pathways and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)tetradecanamide;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) N-(4-Aminobutyl)acetamide Hydrochloride ()
  • Structure : Features a shorter acetyl group (C2) instead of tetradecanamide (C14).
  • Molecular Weight : 182.66 g/mol (C₆H₁₅ClN₂O) vs. ~370 g/mol (estimated for tetradecanamide analog).
(b) N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride (W-12) ()
  • Structure : Replaces the amide group with a sulfonamide moiety and incorporates a naphthalene ring.
  • Properties : Melting point 181–182°C; soluble in water (~5 mM stock solutions). Acts as a calmodulin antagonist, inhibiting calcium/calmodulin-dependent enzymes like phosphodiesterase .
  • Comparison : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding capacity and higher acidity (pKa ~10) compared to carboxamides (pKa ~15–20), influencing target binding .
(c) Benzyl N-(4-Aminobutyl)carbamate Hydrochloride ()
  • Structure : Carbamate group replaces the amide, with a benzyloxycarbonyl (Cbz) protecting group.
  • Applications: Used in peptide synthesis (e.g., N-Cbz-1,4-diaminobutane hydrochloride). The carbamate group enhances stability against enzymatic degradation compared to amides .
(a) Calmodulin Antagonists
  • W-12 and W-13 (): These naphthalenesulfonamide derivatives inhibit calmodulin-dependent processes, such as phosphodiesterase activation. Hydrophobicity (enhanced by chlorine substitution) correlates with binding affinity to Ca²⁺-calmodulin complexes .
  • Tetradecanamide Analog : The long acyl chain may enhance membrane interaction but reduce specificity for hydrophilic targets like calmodulin.
(b) HIV Integrase Inhibitors ()
  • Peptide derivatives (e.g., Compound 58) incorporate 4-aminobutyl groups for structural rigidity. While unrelated in function to tetradecanamide, they highlight the versatility of the 4-aminobutyl moiety in drug design .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Group
N-(4-Aminobutyl)tetradecanamide·HCl C₁₈H₃₈ClN₂O (estimated) ~370 Not reported Likely low in water Tetradecanamide (C14)
N-(4-Aminobutyl)acetamide·HCl () C₆H₁₅ClN₂O 182.66 Not reported Water-soluble Acetamide (C2)
W-12 () C₁₄H₁₉ClN₂O₂S 314.83 181–182 5 mM in H₂O Naphthalenesulfonamide
Benzyl N-(4-Aminobutyl)carbamate·HCl () C₁₂H₁₈ClN₂O₂ 273.74 Not reported Organic solvents Carbamate

Key Observations :

  • Solubility : Long-chain tetradecanamide derivatives are expected to have low aqueous solubility due to high lipophilicity, whereas shorter-chain analogs (e.g., acetamide) and sulfonamides (e.g., W-12) exhibit better water solubility .
  • Thermal Stability : W-12’s high melting point (181–182°C) suggests strong crystalline packing, likely absent in flexible long-chain amides .

Biological Activity

N-(4-Aminobutyl)tetradecanamide, also known as myristoylputrescine, is a fatty acid amide that has garnered attention for its biological activities, particularly in relation to peroxisome proliferator-activated receptors (PPARs) and nociceptin/orphanin FQ (N/OFQ) receptors. This article provides a comprehensive overview of its synthesis, biological activity, and implications based on diverse research findings.

Synthesis of N-(4-Aminobutyl)tetradecanamide

The compound is synthesized through the reaction of tetradecanoic acid with 4-aminobutylamine. The synthesis involves the formation of an amide bond, which is critical for its biological activity. The structural formula is represented as follows:

N 4 Aminobutyl tetradecanamideC14H29NO\text{N 4 Aminobutyl tetradecanamide}\rightarrow \text{C}_{14}\text{H}_{29}\text{N}\text{O}

PPAR-α Agonistic Activity

Research has demonstrated that N-(4-Aminobutyl)tetradecanamide exhibits agonistic activity towards PPAR-α, a receptor involved in lipid metabolism and glucose homeostasis. A study synthesized various fatty acid amides and evaluated their effects on PPAR-α activation in a normal rat liver cell line (clone 9). The results indicated that the compound activates PPAR-α, leading to the expression of downstream genes such as carnitine-palmitoyltransferase-1 and mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase, which are crucial for fatty acid oxidation and energy metabolism .

Table 1: PPAR-α Agonistic Activities of Fatty Acid Amides

CompoundPPAR-α Activation Level
N-(4-Aminobutyl)tetradecanamideModerate
N-Oleoylhistamine (OLHA)High
N-OleoylglycineModerate
OleamideLow

Interaction with Nociceptin/Orphanin FQ Receptors

N-(4-Aminobutyl)tetradecanamide has also been studied for its interactions with nociceptin/orphanin FQ (NOP) receptors. These receptors are implicated in various physiological processes, including pain modulation and stress response. The compound acts as a biased agonist at the NOP receptor, promoting distinct signaling pathways that can influence pain perception and emotional responses

3
.

Table 2: Biased Agonism at NOP Receptors

CompoundpEC50 (G Protein)pEC50 (β-arrestin)Bias Factor
N-(4-Aminobutyl)tetradecanamide8.808.260.00
N/OFQ(1–13)-NH28.378.020.00

Case Studies

  • Fatty Acid Amides in Metabolic Disorders : A study explored the role of fatty acid amides, including N-(4-Aminobutyl)tetradecanamide, in metabolic disorders. The findings suggested that these compounds could modulate metabolic pathways through PPAR-α activation, potentially offering therapeutic avenues for conditions like obesity and type 2 diabetes .
  • Pain Management : Another investigation focused on the analgesic properties of compounds interacting with NOP receptors. It was found that biased agonism could lead to effective pain relief with reduced side effects compared to traditional opioids, highlighting the potential of N-(4-Aminobutyl)tetradecanamide in pain management strategies .

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